molecular formula C56H42O13 B3028232 [(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone CAS No. 174916-31-5

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone

Cat. No.: B3028232
CAS No.: 174916-31-5
M. Wt: 922.9 g/mol
InChI Key: OIQYJZZWQGGEBP-MLCYKAQVSA-N
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Description

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone is a complex organic compound characterized by multiple hydroxyl groups and a unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone typically involves multi-step organic synthesis. The process may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Coupling reactions: Use of coupling agents like EDCI or DCC to link different phenolic units.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to improve yield and reduce costs. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.

    Reduction: Reduction reactions may convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated compounds, nitro compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme studies: It can be used to study enzyme-catalyzed reactions involving phenolic compounds.

Medicine

    Drug development: Potential use in the development of pharmaceuticals due to its unique structure and functional groups.

Industry

    Material science: Application in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, influencing cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A polyphenolic compound with antioxidant properties.

    Quercetin: A flavonoid with anti-inflammatory and antioxidant effects.

    Curcumin: A compound with anti-inflammatory and anticancer properties.

Uniqueness

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone is unique due to its complex structure, which includes multiple hydroxyl groups and a benzofuran core. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler phenolic compounds.

Properties

IUPAC Name

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYJZZWQGGEBP-MLCYKAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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